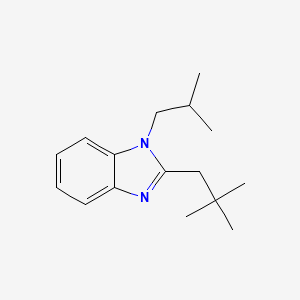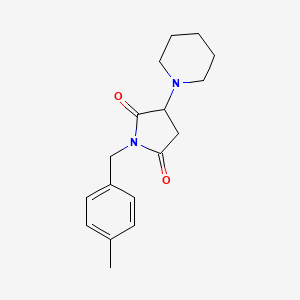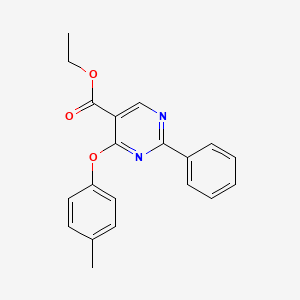
2-(2,2-Dimethylpropyl)-1-(2-methylpropyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Agricultural Applications
- Nanoparticles for Fungicide Delivery: Solid lipid nanoparticles and polymeric nanocapsules have been used as carrier systems for fungicides like Carbendazim, a benzimidazole derivative. These systems offer advantages like modified release profiles and decreased toxicity, potentially improving fungal disease treatment in plants (Campos et al., 2015).
Medical Chemistry
- DNA Targeting Drugs: Benzimidazole derivatives are known for their interaction with DNA and interference with DNA-associated processes, making them significant in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).
- Antitubercular Agents: Novel benzimidazole derivatives have shown high tuberculostatic activity against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents (Gobis et al., 2015).
Chemical and Material Science
- Corrosion Inhibitors: A theoretical study on benzimidazole and its derivatives, including their activity as corrosion inhibitors, demonstrates their utility in material science (Obot & Obi-Egbedi, 2010).
Pharmaceutical Research
- Antiallergic Activity: Benzimidazole derivatives have been studied for their potential antiallergic activity, with some compounds showing efficacy comparable to known antiallergic agents (Wade et al., 1983).
- Antiviral Properties: Benzimidazole derivatives, particularly chloro derivatives, have shown efficacy in inhibiting influenza virus multiplication, highlighting their antiviral potential (Tamm et al., 1954).
Inorganic Chemistry
- Metal Ion Coordination: Benzimidazole ligands are used to coordinate metal ions like Zn(II), Cd(II), Hg(II), and Ag(I), demonstrating their role in inorganic chemistry (Matthews et al., 1998).
Antioxidant Research
- Antioxidant Activity: The antioxidant activity of 2-methyl benzimidazole highlights its potential in the field of medicinal chemistry and pharmaceutical research (Saini et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas where further research could be conducted, such as potential applications of the compound or new reactions it could undergo.
Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “2-(2,2-Dimethylpropyl)-1-(2-methylpropyl)benzimidazole”, more specific information may be available in scientific literature or databases. It’s always a good idea to consult with a chemist or a chemical database for the most accurate and up-to-date information.
properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12(2)11-18-14-9-7-6-8-13(14)17-15(18)10-16(3,4)5/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEWOZUTVSTTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropyl)-1-(2-methylpropyl)benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)


![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)

![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)

![2-(3,4-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2834874.png)


![2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2834882.png)